4-(Indolin-5-yl)-2-methylthiazole

Description

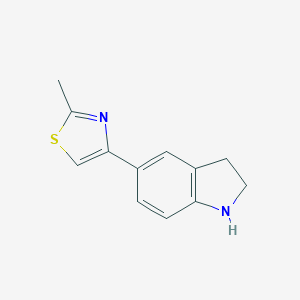

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKRJYMIVDODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429265 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144340-48-7 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Indolin 5 Yl 2 Methylthiazole

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Thiazole (B1198619) and Indoline (B122111) Moieties

Thiazole Moiety:

The thiazole ring in 4-(indolin-5-yl)-2-methylthiazole exhibits characteristic reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of the electron-donating 2-methyl group and the indolinyl group at C4 can activate the ring to some extent. Theoretical studies and experimental evidence from related thiazole derivatives suggest that electrophilic attack, when it occurs, is most likely to be directed to the C5 position, which is the most electron-rich carbon atom in the thiazole ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of 2-methylthiazole derivatives often yields the 5-nitro product.

Nucleophilic Aromatic Substitution: The electron deficiency of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. The proton at the C2 position of thiazoles is known to be acidic and can be removed by strong bases to form a nucleophilic carbanion. This anion can then react with various electrophiles. However, in this compound, the C2 position is already substituted with a methyl group, thus precluding direct nucleophilic substitution at this site. Nucleophilic attack on the thiazole ring itself would be less favorable but could potentially occur under harsh conditions or with activation by a quaternizing agent at the nitrogen atom.

Indoline Moiety:

The indoline moiety contains a benzene ring that is activated towards electrophilic aromatic substitution by the secondary amine.

Electrophilic Aromatic Substitution: The amino group of the indoline ring is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C5 position of the indoline ring is substituted by the thiazole group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group, which are C7 and C4, respectively. The C6 position is also a potential site for substitution. The specific regioselectivity will depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution: The indoline ring is generally not susceptible to nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups. No specific data has been found for nucleophilic substitution on the indoline ring of this compound.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can be directed to either the thiazole or the indoline ring, and the regioselectivity of these reactions is a key consideration.

Derivatization of the Thiazole Moiety:

As mentioned, electrophilic substitution on the thiazole ring is predicted to occur at the C5 position. The stereoselectivity of such reactions would depend on the nature of the incoming electrophile and any chiral influences in the reaction setup, though for a planar aromatic ring, this is often not a primary concern unless a new stereocenter is formed in a substituent.

Derivatization of the Indoline Moiety:

Electrophilic substitution on the indoline ring is expected to be highly regioselective, favoring the positions activated by the amino group (C4 and C7). The relative ratio of substitution at these positions can be influenced by steric hindrance from the adjacent thiazole group and the reaction conditions. Stereoselectivity would become a factor if the derivatization introduces a chiral center.

A summary of expected regioselectivity in electrophilic substitution reactions is presented in the table below.

| Ring System | Position of Attack | Directing Group | Predicted Product(s) |

| Thiazole | C5 | 2-Methyl group, 4-Indolinyl group | 5-Substituted-4-(indolin-5-yl)-2-methylthiazole |

| Indoline | C4, C7 | Amino group | 4-Substituted and 7-substituted-4-(indolin-5-yl)-2-methylthiazole |

Interactive Data Table: Predicted Regioselectivity of Electrophilic Substitution

Note: This table is based on general principles of aromatic reactivity and may vary based on specific reaction conditions.

Ring Modification and Rearrangement Studies of the Core Scaffold

Thiazole Ring Modification:

Thiazole rings can undergo a variety of ring transformations. For example, under certain conditions, thiazoles can react in cycloaddition reactions, which may be followed by extrusion of sulfur to form pyridines. Reductive cleavage of the thiazole ring can also be achieved using reagents like Raney Nickel, leading to desulfurization and ring opening.

Indoline Ring Modification:

The indoline ring can undergo ring-opening reactions under specific conditions. For instance, AlCl₃-mediated nucleophilic ring-opening of indoline-2-thiones has been reported. It is also conceivable that under oxidative conditions, the indoline ring could be dehydrogenated to the corresponding indole (B1671886). Furthermore, more complex rearrangements of the indole nucleus, formed after potential oxidation, can be induced under various conditions, leading to different heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Indolin 5 Yl 2 Methylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. For a compound like 4-(indolin-5-yl)-2-methylthiazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indoline (B122111) and thiazole (B1198619) rings, as well as the methyl and methylene groups.

The indoline moiety typically displays signals for the aromatic protons in the range of δ 6.5-7.5 ppm. The two methylene groups of the indoline ring (-CH₂-CH₂-) are expected to appear as triplets in the aliphatic region, typically around δ 3.0-3.6 ppm. The proton attached to the nitrogen (N-H) of the indoline ring often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The thiazole ring has a single proton, which is expected to resonate as a singlet in the aromatic region, typically around δ 7.0-8.0 ppm. The methyl group attached to the thiazole ring will appear as a sharp singlet further upfield, generally in the range of δ 2.4-2.7 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indoline Aromatic-H | 6.5 - 7.5 | m (multiplet) |

| Thiazole-H | 7.0 - 8.0 | s (singlet) |

| Indoline N-H | Variable (broad) | s (singlet) |

| Indoline -CH₂-N | ~3.6 | t (triplet) |

| Indoline -CH₂-Ar | ~3.1 | t (triplet) |

| Thiazole -CH₃ | 2.4 - 2.7 | s (singlet) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The aromatic carbons of the indoline and thiazole rings typically resonate in the downfield region of the spectrum, from δ 110-160 ppm. The quaternary carbons, such as the one at the junction of the two rings and the C2 carbon of the thiazole, will also appear in this region. The methylene carbons of the indoline ring are expected to appear in the range of δ 25-55 ppm. The methyl carbon of the 2-methylthiazole group will give a signal in the upfield region, typically around δ 15-25 ppm. oregonstate.educompoundchem.com

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C=N | 160 - 170 |

| Aromatic/Thiazole C | 110 - 160 |

| Indoline -CH₂-N | 45 - 55 |

| Indoline -CH₂-Ar | 25 - 35 |

| Thiazole -CH₃ | 15 - 25 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. This would be used to confirm the connectivity of the protons within the indoline ring's aromatic and aliphatic systems.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for confirming the connection between the indoline and thiazole rings. For example, correlations between the protons on the indoline ring and the carbons of the thiazole ring would provide definitive evidence for the 4-(indolin-5-yl) linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indoline, aromatic C-H bonds, aliphatic C-H bonds, and the C=N and C=C bonds of the heterocyclic rings.

The N-H stretching vibration of the indoline ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic systems are expected in the 1500-1650 cm⁻¹ region. mdpi.com The region below 1500 cm⁻¹ contains a complex pattern of absorptions known as the "fingerprint region," which is unique to the molecule. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Indoline N-H | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=N (Thiazole) | 1600 - 1650 | Stretch |

| C=C (Aromatic) | 1500 - 1600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound (C₁₂H₁₂N₂S), the theoretical exact mass can be calculated with high accuracy. The observation of the molecular ion peak in the HRMS spectrum corresponding to this calculated mass provides strong evidence for the compound's identity.

In addition to the molecular ion, mass spectrometry can reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve cleavage at the bond connecting the two rings or fragmentation within the indoline or thiazole rings themselves, providing further structural confirmation.

General Mass Spectrometric Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound derivatives by analyzing their fragmentation patterns. In electron ionization (EI-MS), the molecular ion peak (M⁺) provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further yield the precise molecular formula. nih.gov The fragmentation pathways are often characteristic of the core structure and its substituents. For instance, studies on related indole (B1671886) and thiazole derivatives show common fragmentation patterns, including the cleavage of bonds within the heterocyclic systems and the loss of substituent groups. pjsir.orgscirp.org Prenylated indole derivatives, for example, characteristically lose an isopentene group from the C-3 position, eventually generating stable indole-derived fragments like m/z 130. nih.gov The analysis of these fragments helps in confirming the connectivity of the molecular structure. researchgate.net For complex derivatives, the observed molecular ion peak and isotopic distribution patterns, especially for halogenated compounds, are crucial for structural confirmation. mdpi.comnih.gov

Table 1: Representative Mass Spectrometry Data for Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Molecular Formula | Ionization Mode | Observed m/z (Fragment) | Reference |

|---|---|---|---|---|

| Substituted Thiazole | C₁₇H₁₅N₅O₄S | ESI | 385 (M⁺) | mdpi.com |

| Indole-Thiazolidinone | C₂₃H₂₀ClN₄S | ESI | 419.1098 ([M+H]⁺) | nih.gov |

| Indenyl-Thiazole | C₁₉H₁₅BrClN₅S | MS | 461 ([M+2]⁺), 459 (M⁺), 115 (100%) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system. For indole-thiazole derivatives, absorption bands are typically observed in the UV region. nih.govresearchgate.net For example, a novel indole-thiazole derivative with a p-nitro substituent was found to have a λmax at 348 nm. acs.org These absorptions often correspond to π-π* electronic transitions within the aromatic and heterocyclic rings.

In donor-acceptor systems, a phenomenon known as intramolecular charge transfer (ICT) can occur, often resulting in broad absorption bands at longer wavelengths. nih.govciac.jl.cn The indoline moiety can act as an electron donor, while substituents on the thiazole ring can serve as acceptors, potentially leading to ICT bands that are sensitive to solvent polarity. nih.gov Studies on related donor-acceptor molecules containing carbazole or phenothiazine units demonstrate how structural modifications influence these ICT bands. ciac.jl.cnrsc.org

Table 2: UV-Vis Absorption Data for Representative Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class | Solvent | Absorption Maxima (λmax) | Spectroscopic Feature | Reference |

|---|---|---|---|---|

| Indole-Thiazole Derivative | - | 348 nm | Main Absorption | acs.org |

| Carbazole-Benzothiadiazole | CH₂Cl₂ | 404 nm, 442 nm | ICT Bands | ciac.jl.cn |

| 5-methoxy-2-(2-pyridyl)thiazole | Polar Solvents | Bathochromic shift of ~100 nm | ICT Process | nih.gov |

X-ray Diffraction (XRD) Crystallography for Structural Elucidation

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. This technique has been successfully applied to confirm the structures of numerous thiazole and indole-containing heterocyclic compounds. mdpi.comresearchgate.net The analysis yields the crystal system, space group, and unit cell parameters, which define the arrangement of molecules in the solid state. For example, the structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol was determined to be in the orthorhombic crystal system with space group Pbca. nih.govresearchgate.net Similarly, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic system with a P-1 space group. mdpi.comresearchgate.net This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the physical properties of the material. mdpi.com

Table 3: Crystallographic Data for Representative Thiazole and Indole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(2-Amino-5-methylthiazol-4-yl)phenol | Orthorhombic | Pbca | a = 12.9391 Å, b = 10.3967 Å, c = 14.2938 Å | nih.govresearchgate.net |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.5°, β = 98.6°, γ = 103.8° | mdpi.comresearchgate.net |

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This method is routinely used to confirm the identity of newly synthesized thiazole and indole derivatives. mdpi.commdpi.comresearchgate.netnih.gov For instance, in the synthesis of a series of indenyl-thiazole derivatives, the calculated percentages for C, H, and N were consistently within ±0.4% of the values found experimentally, thereby confirming their respective molecular formulas. nih.gov

Table 4: Elemental Analysis Data for Representative Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₇H₁₅N₅O₄S | C | 52.98 | 52.89 | mdpi.com |

| H | 3.92 | 3.81 | mdpi.com | |

| N | 18.17 | 18.06 | mdpi.com | |

| C₁₄H₁₃N₅S | C | 59.34 | 59.17 | mdpi.com |

| H | 4.62 | 4.55 | mdpi.com | |

| N | 24.72 | 24.60 | mdpi.com | |

| C₁₈H₁₃Br₂N₃S | C | 46.68 | 46.52 | nih.gov |

| H | 2.83 | 2.78 | nih.gov |

Computational and Theoretical Investigations of 4 Indolin 5 Yl 2 Methylthiazole

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-(Indolin-5-yl)-2-methylthiazole. These methods, rooted in the principles of quantum mechanics, provide detailed information about the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) has been a cornerstone in determining the most stable three-dimensional arrangement (conformation) of this compound. By calculating the molecule's electronic energy for various geometric arrangements, DFT can identify the lowest energy structure, which corresponds to the most stable conformation. These calculations involve optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Below is a hypothetical table representing the kind of data that would be generated from a DFT analysis of this compound, based on typical values for similar structures.

Table 1: Optimized Geometrical Parameters of this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (thiazole) | 1.38 |

| C-N (thiazole) | 1.32 | |

| C-S (thiazole) | 1.72 | |

| C-C (indoline-thiazole) | 1.48 | |

| N-H (indoline) | 1.01 | |

| **Bond Angles (°) ** | C-S-C (thiazole) | 89.5 |

| C-N-C (thiazole) | 110.2 | |

| C-C-N (indoline) | 121.5 | |

| Dihedral Angles (°) | Thiazole-Indoline | 35.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. Analysis of the distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks. nih.gov In many thiazole (B1198619) derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-accepting regions. nih.govresearchgate.net This separation of charge density facilitates intramolecular charge transfer (ICT), a property vital for various applications. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. researchgate.net Red areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for interaction with electrophiles. The hydrogen atoms of the indoline (B122111) amine group would likely exhibit a positive potential, marking them as possible sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis can reveal key intramolecular interactions, such as hyperconjugation and charge transfer. For instance, in related heterocyclic systems, NBO analysis has been used to understand the stabilization arising from the interaction of lone pair electrons with adjacent anti-bonding orbitals. researchgate.net This type of analysis for this compound would elucidate the specific electronic interactions that stabilize its structure.

Chemical Reactivity Indices and Parameters

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons. researchgate.net

Table 3: Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, often in a biological context. nih.govmdpi.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. fip.orgplos.org

When studying the interaction of a molecule like this compound with a biological target, such as a protein, MD simulations can reveal crucial information about the binding process. nih.gov They can show how the molecule fits into the protein's binding site, the stability of the resulting complex, and the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the binding. nih.gov Analysis of the simulation trajectory can identify conformational changes in both the molecule and the protein upon binding, providing insights into the mechanism of action. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Likeness

Comprehensive searches of scientific literature and chemical databases did not yield specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction data for the compound this compound. While computational studies on related indole (B1671886), indoline, and thiazole derivatives are available, the exact ADME profile and drug-likeness parameters for this particular molecule have not been publicly reported. Therefore, a data table for its predicted pharmacokinetic properties cannot be generated at this time.

Molecular Docking Studies for Ligand-Target Binding Interactions

Similarly, a thorough review of published research revealed no specific molecular docking studies performed on this compound. Although molecular docking is a common computational technique to predict the binding affinity and interaction of small molecules with biological targets, and numerous studies exist for analogous compounds, no such investigations have been documented for this precise molecule. Consequently, information regarding its binding interactions with specific protein targets and the corresponding data tables are not available.

Structure Activity Relationship Sar Studies of 4 Indolin 5 Yl 2 Methylthiazole Analogues in Vitro Focus

Modulation of Biological Target Interactions by Structural Variations

The potency and selectivity of 4-(indolin-5-yl)-2-methylthiazole analogues are intricately linked to their three-dimensional structure and the specific chemical groups they possess. By systematically altering these features, researchers can fine-tune the interaction of these compounds with their biological targets, leading to the identification of more effective and specific agents.

Influence of Substituents on the Thiazole (B1198619) Ring at Positions 2, 4, and 5

The thiazole ring is a critical pharmacophore in this class of compounds, and its substitution pattern significantly dictates biological activity. Studies have shown that even minor changes to the substituents at positions 2, 4, and 5 can lead to substantial differences in potency and target selectivity.

For instance, in the context of antimicrobial activity, the presence of a 2-amino group on the thiazole ring is often associated with potent antibacterial effects. mdpi.com Derivatives with a 2-NH2 group have been found to be among the most powerful in this regard. mdpi.com Conversely, substituting the 2-amino group with a 2-methylamino group can have a negative impact on activity. mdpi.com The introduction of a methyl group at the 5-position of the thiazole ring has also been shown to be detrimental to the antibacterial and antifungal activity of certain analogues. mdpi.com

In the development of inhibitors for the SARS-CoV-2 main protease, the thiazole core was found to provide superior inhibition compared to an oxazole (B20620) core. nih.gov This highlights the importance of the sulfur atom in the thiazole ring for establishing key interactions within the enzyme's active site. nih.gov The nature of the substituent at the 2-position of the thiazole is also critical. For example, the presence of a propan-2-ylidenhydrazine substituent at this position was highly beneficial for antifungal activity. mdpi.com

The following table summarizes the influence of various substituents on the thiazole ring on the biological activity of 4-(indol-3-yl)thiazole analogues.

| Thiazole Ring Position | Substituent | Observed Effect on Biological Activity | Reference |

| 2 | Amino (NH2) | Generally potent antibacterial activity | mdpi.com |

| 2 | Methylamino | Negative effect on antibacterial and antifungal activity | mdpi.com |

| 2 | Propan-2-ylidenhydrazine | Very beneficial for antifungal activity | mdpi.com |

| 5 | Methyl | Negative effect on antibacterial and antifungal activity | mdpi.com |

Impact of Modifications on the Indoline (B122111) Moiety (e.g., N-substitution, ring substituents)

The indoline moiety serves as a crucial anchor for these compounds, and modifications to this part of the scaffold have been extensively explored to optimize biological activity. Both N-substitution and the introduction of various groups onto the aromatic ring of the indoline can profoundly affect how the molecule interacts with its target.

In the context of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, the indoline moiety was observed to place itself near the iron atom in the active site of 5-LOX, thereby hindering substrate access. nih.gov This interaction is primarily driven by van der Waals forces with surrounding amino acid residues. nih.gov For sEH inhibition, the presence of a urea (B33335) group attached to the indoline was found to be a key requirement for potent activity, with the indoline and a 4-fluorobenzyl moiety engaging in π–π interactions with key residues in the enzyme's binding pocket. nih.gov

For inhibitors of the scavenger receptor SR-BI, N-substitution on the indoline ring has been a key area of SAR studies. Protection of the indoline nitrogen with a phenylsulfonyl group, followed by acylation and subsequent deprotection, allowed for the introduction of various substituents. nih.gov These modifications aimed to explore the binding site and enhance the inhibitory potency. nih.gov

The substitution pattern on the indole (B1671886) ring (a related scaffold) also provides valuable insights. For antimicrobial agents, a methyl group at the 6-position of the indole ring, combined with a 2-amino group on the thiazole, resulted in a less active compound compared to other derivatives. mdpi.com Conversely, the presence of methyl groups at positions 2 and 6 of the indole ring was beneficial for antifungal activity. mdpi.com The introduction of a methoxy (B1213986) group at either position 5 or 6 of the indole ring, in combination with a 2-amino group on the thiazole, generally had a negative effect on antifungal activity. mdpi.com

The table below illustrates the impact of modifications to the indoline/indole moiety on the biological activity of these analogues.

| Indoline/Indole Moiety Modification | Observed Effect on Biological Activity | Target | Reference |

| Unsubstituted Indoline | Places near iron in the active site, hindering substrate access | 5-LOX | nih.gov |

| Indoline with Urea Linkage | Pivotal for potent inhibition, engages in π–π interactions | sEH | nih.gov |

| N-Phenylsulfonyl Indoline | Intermediate for further substitution | SR-BI Inhibitors | nih.gov |

| 6-Methyl Indole | Decreased antibacterial activity | Bacteria | mdpi.com |

| 2,6-Dimethyl Indole | Beneficial for antifungal activity | Fungi | mdpi.com |

| 5- or 6-Methoxy Indole | Negative effect on antifungal activity | Fungi | mdpi.com |

Mechanistic Insights into Molecular Interactions (In Vitro)

Understanding the mechanism by which these compounds interact with their biological targets at a molecular level is crucial for rational drug design. In vitro studies, including enzyme inhibition kinetics and receptor binding assays, provide valuable insights into the binding modes and functional consequences of these interactions.

Enzyme Inhibition Kinetics and Characterization of Binding Modes

Enzyme inhibition studies are fundamental to characterizing the potency and mechanism of action of small molecule inhibitors. For analogues of this compound, these studies have revealed important details about their interactions with enzymes like 5-LOX and sEH.

In the case of dual 5-LOX/sEH inhibitors, in silico molecular docking studies complemented the in vitro enzymatic assays. nih.gov The indoline derivative 43 was identified as a notable 5-LOX inhibitor, with the indoline moiety positioned near the catalytic iron atom. nih.gov For sEH, compounds 53 and 54 , featuring a urea linkage, demonstrated potent inhibition and were found to fit well within the enzyme's binding cavity, superimposing with a known co-crystallized ligand. nih.gov The most promising dual inhibitor, compound 73 , exhibited potent inhibition of both 5-LOX and sEH with IC50 values of 0.41 µM and 0.43 µM, respectively. nih.gov

Kinetic studies of other thiazole derivatives as enzyme inhibitors have also provided mechanistic insights. For instance, a study on thiazolidinone derivatives as mushroom tyrosinase inhibitors revealed that the most potent compound acted as a non-competitive inhibitor, as determined by Lineweaver-Burk and Dixon plots. nih.gov This indicates that the inhibitor binds to a site on the enzyme different from the substrate binding site. nih.gov

The following table presents key data from enzyme inhibition studies of related thiazole and indoline derivatives.

| Compound | Target Enzyme | Inhibition Data (IC50) | Inhibition Type | Reference |

| 73 | 5-LOX | 0.41 ± 0.01 µM | - | nih.gov |

| 73 | sEH | 0.43 ± 0.10 µM | - | nih.gov |

| 53 | sEH | 61 ± 3 nM | - | nih.gov |

| 54 | sEH | 100 ± 10 nM | - | nih.gov |

| 5i (thiazolidinone) | Mushroom Tyrosinase | 3.17 µM | Non-competitive | nih.gov |

Anti-glycation Mechanisms

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between sugars and proteins or nucleic acids, a process known as glycation. nih.gov The accumulation of AGEs is implicated in various chronic diseases, including diabetic complications. Consequently, inhibiting AGE formation is a key therapeutic strategy. nih.gov

Analogues of this compound have been investigated for their potential to inhibit glycation. The mechanisms behind this anti-glycation activity are multifaceted and include the scavenging of reactive carbonyl species (RCS) like methylglyoxal (B44143) (MGO), enhancement of glyoxalase-1 activity, and activation of specific signaling pathways. sciopen.com For instance, certain flavonoids have demonstrated the ability to inhibit glycation by trapping MGO, forming adducts that prevent it from reacting with proteins. sciopen.com

Studies on various compounds have shed light on the structural features that contribute to anti-glycation efficacy. For example, flavonoids possessing hydroxyl groups at specific positions (3-′, 4′-, 5-, and 7-) have shown significant in vitro inhibitory activity against AGE formation. mdpi.com The inhibitory potential is also influenced by the class of flavonoid, with flavones generally exhibiting stronger activity than flavonols, flavanones, or isoflavones. mdpi.com

In vitro assays, such as the bovine serum albumin (BSA)-glucose and BSA-methylglyoxal models, are commonly used to evaluate the anti-glycation properties of compounds. nih.govmdpi.com In these assays, some non-steroidal anti-inflammatory drugs (NSAIDs) and other common medications have demonstrated notable anti-glycation activity. nih.gov For example, nimesulide (B1678887) showed good activity in both BSA-MG and BSA-glucose glycation models, while phloroglucinol (B13840) dihydrate was more effective in the BSA-glucose assay. nih.gov The proposed mechanism for some of these compounds involves the condensation of their hydroxy functionalities with MGO, leading to the formation of hemiacetal and subsequently acetal (B89532) intermediates, thus preventing MGO from participating in glycation reactions. nih.gov

Furthermore, extracts from certain plants and their constituent polyphenols have shown significant anti-glycation and antioxidant activities. mdpi.comnih.gov The strong correlation observed between the total flavonoid content of these extracts and their AGE inhibition suggests that flavonoids are major contributors to their anti-glycation properties. mdpi.com The antioxidant capacity of these compounds also appears to be positively correlated with their anti-glycative effects. mdpi.com

Assessment of In Vitro Biological Activities

In Vitro Antimicrobial Activity Profiles (Antibacterial, Antifungal)

Analogues of this compound have demonstrated a broad spectrum of in vitro antimicrobial activities.

Antibacterial Activity:

A number of studies have highlighted the antibacterial potential of thiazole derivatives. For instance, a series of novel thiazolidinone-isatin hybrids were synthesized and evaluated for their in vitro antibacterial effects against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com Among the tested compounds, compound 7d was found to be effective against S. aureus. biointerfaceresearch.com Another study on new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives revealed that nine of the synthesized compounds exhibited potential activity against Gram-positive bacteria, with some showing good activity against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Furthermore, research on N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones showed that these compounds had strong activity against tested Gram-positive organisms, even surpassing that of reference drugs like ciprofloxacin (B1669076). nih.gov Specifically, the ciprofloxacin analogue in this series was the most active against Gram-positive bacteria. nih.gov In a study of 4-(indol-3-yl)thiazole-2-amines and 4-indol-3-yl)thiazole acylamines, it was found that antibacterial activity was dependent on the substituents on both the indole ring and the thiazole moiety. nih.gov Several of these compounds were more potent against methicillin-resistant S. aureus (MRSA) than ampicillin. nih.gov

Antifungal Activity:

The antifungal properties of thiazole analogues have also been a subject of investigation. In one study, the antifungal activity of some 4-(indol-3-yl)thiazole-2-amine derivatives was found to be comparable or even superior to the reference agents bifonazole (B1667052) and ketoconazole. nih.gov Another study focused on 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB), which demonstrated potential antifungal activity against various yeast-like fungi, dermatophytes, and molds in vitro. nih.gov Additionally, a series of 4-thiazol-2-yl-5-aminopyrazoles and 4-aminopyrazolo[3,4-c]isothiazoles were synthesized, with the latter group showing effectiveness in controlling a range of fungi. nih.gov

| Compound/Analogue Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Thiazolidinone-isatin hybrids (e.g., compound 7d) | Staphylococcus aureus | Susceptible | biointerfaceresearch.com |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Gram-positive bacteria (M. luteus, B. subtilis, S. aureus) | Potential activity (MIC = 3.91-500 µg/mL) | nih.gov |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones | Gram-positive organisms | Strong activity, better than ciprofloxacin | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines and acylamines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amine derivatives | Fungi | Activity exceeded or was equipotent to bifonazole and ketoconazole | nih.gov |

| 2,4-Dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Yeast-like fungi, dermatophytes, molds | Potential antifungal activity | nih.gov |

| 4-Aminopyrazolo[3,4-c]isothiazoles | Various fungi | Effective in controlling most examined fungi | nih.gov |

In Vitro Anticancer Activity Against Various Cancer Cell Lines

Derivatives of this compound have been the focus of numerous studies for their potential as anticancer agents, demonstrating cytotoxic effects against a range of cancer cell lines.

Research into novel thiazolidinone-isatin hybrids identified a compound, 7g, that exhibited the highest cytotoxicity against A549 (non-small-cell lung cancer), MCF-7 (breast epithelial cancer), and PC3 (prostate cancer) cell lines. biointerfaceresearch.com This compound was found to induce cell death through apoptosis mediated by the mitochondria in A549 cells. biointerfaceresearch.com Another study on modified 4-hydroxyquinolone analogues also showed promising results, with one compound, 3g, displaying significant IC50 values against HCT116 (colon carcinoma), A549, PC3, and MCF-7 cell lines. nih.gov

The antiproliferative effects of various indole-based heterocyclic scaffolds have been widely explored. For instance, a series of 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles, which are nortopsentin analogs, were investigated for their cytotoxic activity against colorectal carcinoma, with one analog showing high antitumor activity by inducing cell cycle arrest. researchgate.net Similarly, new indole-based 1,3,4-oxadiazoles were designed as EGFR and COX-2 inhibitors. One of these compounds, 2e, exhibited significant anticancer activity against HCT116, A549, and A375 (human melanoma) cell lines, with IC50 values lower than the reference drug erlotinib. nih.gov This compound was shown to enhance apoptosis in HCT116 cells and was a potent EGFR inhibitor. nih.gov

Furthermore, the synthesis of hybrid thiazole-quinoline and thiazole-indole compounds yielded derivatives with moderate to high activity against glioblastoma (SF-295), leukemia (HL-60), and prostate cancer (PC-3) cell lines. rsc.org One particular compound, 4c, stood out for its promising cytotoxicity against the HL-60 cell line. rsc.org

| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinone-isatin hybrid (7g) | A549, MCF-7, PC3 | Highest cytotoxicity; induced mitochondria-mediated apoptosis in A549 cells. | biointerfaceresearch.com |

| Modified 4-hydroxyquinolone analogue (3g) | HCT116, A549, PC3, MCF-7 | Promising IC50 values against all tested cell lines. | nih.gov |

| Nortopsentin analog (4i) | Colorectal carcinoma | Highest antitumor activity via inducing cell cycle arrest. | researchgate.net |

| Indole-based 1,3,4-oxadiazole (B1194373) (2e) | HCT116, A549, A375 | Significant anticancer activity, more potent than erlotinib; enhanced apoptosis and potent EGFR inhibition. | nih.gov |

| Hybrid thiazole-quinoline/indole (4c) | HL-60 (leukemia) | Promising cytotoxicity with an IC50 value of 2.41 μM. | rsc.org |

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of this compound analogues has been assessed through various in vitro assays. These studies have revealed that structural modifications can significantly influence the antioxidant capacity of these compounds.

A study on new N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that combining a thiazole scaffold with polyphenolic moieties resulted in compounds with substantial antioxidant activity. nih.gov The in vitro evaluation, using assays such as ABTS, DPPH, RP, TAC, FRAP, and CUPRAC, showed that two of the synthesized compounds, 7j and 7k, had significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov

In another investigation, new benzylideneiminophenylthiazole analogues were synthesized and evaluated for their antioxidant properties using the DPPH radical scavenging method. nih.gov The results indicated that the screened derivatives exhibited weak to moderate antioxidant activity. nih.gov Interestingly, the presence of a nitro group, a strong electron-withdrawing group, was found to destabilize free radicals. nih.gov Conversely, replacing the nitro group with a pyridine (B92270) ring and a fluorine atom on the phenyl ring improved the antioxidant properties. nih.gov

Furthermore, the synthesis of bis and tris heterocycles, specifically pyrazolyl indoles and thiazolyl pyrazolyl indoles, yielded compounds with notable radical scavenging activity. researchgate.net These compounds showed greater antioxidant activity than the Michael acceptor from which they were derived. researchgate.net This highlights the importance of the heterocyclic system in conferring antioxidant properties.

| Compound/Analogue Class | Assay(s) Used | Key Findings | Reference |

|---|---|---|---|

| N-Methyl substituted thiazole-derived polyphenolic compounds (7j, 7k) | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| Benzylideneiminophenylthiazole analogues | DPPH radical scavenging | Weak to moderate antioxidant activity. Substitution with pyridine and fluorine improved activity. | nih.gov |

| Pyrazolyl indoles and thiazolyl pyrazolyl indoles | Radical scavenging | Greater radical scavenging activity than the precursor. | researchgate.net |

Other In Vitro Enzyme Modulatory Activities

Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes in vitro, demonstrating potential therapeutic applications beyond antimicrobial and anticancer effects.

α-Amylase and α-Glucosidase Inhibition:

Inhibiting α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. researchgate.netnih.gov Several studies have shown that thiazole derivatives can effectively inhibit these enzymes.

A series of thiazolidinone-based indole derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Two compounds in this series, featuring fluoro groups, exhibited inhibitory activity several folds better than the standard drug acarbose. nih.gov The position of the fluoro group on the phenyl ring was found to significantly affect the inhibitory potential. nih.gov In another study, a series of (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives and their thiosemicarbazone precursors were tested for α-glucosidase inhibitory activity. researchgate.net Many of the synthesized compounds showed significant inhibitory potential, with some being comparable to or better than acarbose. researchgate.net Furthermore, novel benzothiazole-triazole derivatives were synthesized and screened for their in vitro α-glucosidase inhibitory activity, with most compounds exhibiting varying degrees of inhibition. mdpi.com

Xanthine (B1682287) Oxidase Inhibition:

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat gout and hyperuricemia. nih.gov A series of novel tri-substituted 2-(indol-5-yl)thiazole derivatives were synthesized and evaluated as XO inhibitors. nih.gov One compound, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, displayed potent XO inhibitory activity with an IC50 value of 3.5 nM. nih.gov Structure-activity relationship studies indicated that hydrophobic and electron-withdrawing groups at specific positions on the indole and thiazole rings enhanced the inhibitory activity. nih.gov

Another study focused on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, where compounds with a fluoro or chloro group at the para position of the benzamido ring showed excellent XO inhibitory activity. researchgate.net These compounds also exhibited DPPH free radical scavenging activity. researchgate.net

| Enzyme | Compound/Analogue Class | Key Findings | Reference |

|---|---|---|---|

| α-Amylase & α-Glucosidase | Thiazolidinone-based indole derivatives | Some compounds showed several folds better inhibitory activity than acarbose. | nih.gov |

| α-Glucosidase | (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives | Many compounds showed significant inhibitory potential, some comparable to acarbose. | researchgate.net |

| α-Glucosidase | Benzothiazole-triazole derivatives | Majority of compounds exhibited varying degrees of inhibitory activity. | mdpi.com |

| Xanthine Oxidase | 2-(Indol-5-yl)thiazole derivatives | One compound showed potent inhibitory activity (IC50 = 3.5 nM). | nih.gov |

| Xanthine Oxidase | 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Compounds with fluoro or chloro substitution showed excellent inhibitory activity. | researchgate.net |

Future Directions and Research Perspectives for 4 Indolin 5 Yl 2 Methylthiazole

Development of Novel and Sustainable Synthetic Routes for Indolinyl-Thiazole Derivatives

The future of synthesizing indolinyl-thiazole derivatives is increasingly focused on "green" and sustainable methodologies that prioritize environmental benignity, cost-effectiveness, and efficiency. bohrium.comresearchgate.netbepls.comresearchgate.net Traditional synthetic methods often rely on hazardous reagents and generate significant chemical waste. researchgate.netbepls.com In response, researchers are exploring innovative techniques that minimize environmental impact while improving scalability and the ease of purification. researchgate.netresearchgate.net

Key green synthetic strategies being adopted for thiazole (B1198619) synthesis, which are applicable to indolinyl-thiazole derivatives, include:

Microwave and Ultrasound Irradiation: These energy-efficient techniques can significantly shorten reaction times and enhance product yields and selectivity compared to conventional heating methods. bohrium.comresearchgate.netbepls.com For instance, a catalyst-free domino reaction under microwave conditions has been used to synthesize trisubstituted 1,3-thiazoles. bepls.com

Green Solvents: The use of environmentally friendly solvents like water and ionic liquids is a cornerstone of green chemistry. bohrium.combepls.com One-pot syntheses in water have been successfully demonstrated for various thiazole derivatives. bohrium.com

Reusable and Green Catalysts: The development of recoverable and reusable catalysts, such as silica-supported tungstosilisic acid and magnetic nanoparticles, reduces waste and operational costs. bohrium.comresearchgate.netbepls.com Biocatalysts, like chitosan (B1678972) hydrogels, are also emerging as effective and eco-friendly options for promoting thiazole synthesis. mdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. bepls.comresearchgate.net

These sustainable approaches not only address environmental concerns but also offer practical advantages for the large-scale production of diverse indolinyl-thiazole libraries for further biological screening. bohrium.comosi.lv

Advanced Computational Approaches for Predictive Modeling and Design

Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding the design of new compounds. For indolinyl-thiazole derivatives, these methods can accelerate the identification of promising candidates and provide deep insights into their mechanism of action at the molecular level.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govrsc.org For example, docking studies have been used to investigate the binding interactions of thiazole derivatives with various biological targets, such as protein kinases (e.g., PI3K, mTOR, EGFR, VEGFR-2) and enzymes. nih.govrsc.org These studies help in understanding the key interactions that govern biological activity and in designing new analogues with improved potency.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com By analyzing a dataset of known active and inactive molecules, QSAR models can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.gov

Density Functional Theory (DFT) is a quantum chemical method used to model the electronic structure of molecules. researchgate.net This allows for the calculation of various molecular properties and reactivity indices, which can be correlated with the molecule's structure and potential biological interactions. researchgate.net

These computational approaches, often used in combination, provide a robust framework for the rational design of novel indolinyl-thiazole derivatives with optimized pharmacokinetic and pharmacodynamic profiles. nih.gov

Exploration of New Biological Targets for Indolinyl-Thiazole Scaffolds (In Vitro)

The thiazole nucleus is a versatile scaffold present in numerous clinically approved drugs and is known to interact with a wide array of biological targets. mdpi.comnih.gov Future research on 4-(indolin-5-yl)-2-methylthiazole and its analogues will focus on exploring new and therapeutically relevant biological targets through in vitro screening.

Recent studies on similar thiazole-containing compounds have revealed a broad spectrum of biological activities, suggesting that the indolinyl-thiazole scaffold could be a fruitful starting point for drug discovery in various therapeutic areas. Some of the key biological targets and activities identified for thiazole and indole (B1671886) derivatives include:

Protein Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets include PI3K/mTOR, Cyclin-Dependent Kinase 12 (CDK12), and Tropomyosin Receptor Kinases (TRKs). nih.govnih.govnih.gov For example, certain 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have shown promise as CDK12 inhibitors for esophageal squamous cell carcinoma. nih.gov

Anticancer Activity: Beyond kinase inhibition, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. mdpi.commdpi.com The mechanisms often involve the induction of apoptosis and cell cycle arrest. rsc.orgmdpi.com

Antimicrobial and Antibiofilm Activity: Novel thiazolo-indolin-2-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. johnshopkins.edu Some compounds have also exhibited significant antibiofilm activity against pathogens like S. aureus and P. aeruginosa. johnshopkins.edu

Enzyme Inhibition: Thiazole-based compounds have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE). johnshopkins.edupsu.edu

DNA Interaction: Some novel indole-thiazole derivatives have been shown to interact with DNA, primarily through groove binding, indicating their potential as DNA-targeting agents. nih.gov

The table below summarizes some of the investigated biological targets for thiazole and indolinyl scaffolds.

| Biological Target/Activity | Investigated Scaffold | Findings | Reference |

| PI3Kα/mTOR Inhibition | Thiazole Derivatives | Identification of dual inhibitors with potent anticancer activity. | nih.gov |

| Cyclin-Dependent Kinase 12 (CDK12) | 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine | Discovery of potent inhibitors for esophageal squamous cell carcinoma. | nih.gov |

| Tropomyosin Receptor Kinases (TRKs) | Indolin-2-one Derivatives | Development of inhibitors to overcome drug resistance. | nih.gov |

| Anticancer (MCF-7, HepG2) | Thiazole Derivatives | Compounds showed antiproliferative activity and induced apoptosis. | rsc.orgmdpi.com |

| Dihydrofolate Reductase (DHFR) | Thiazolo-indolin-2-one Derivatives | Identification of selective DHFR inhibitors with antibacterial activity. | johnshopkins.edu |

| DNA Groove Binding | Indole-Thiazole Derivatives | Compounds demonstrated interaction with ctDNA. | nih.gov |

| Acetylcholinesterase (AChE) | Isatin-linked Dihydrothiazole-2-thiols | Potent inhibition comparable to clinically used drugs. | psu.edu |

This table is interactive. You can sort and filter the data.

Future in vitro studies will likely involve high-throughput screening of indolinyl-thiazole libraries against a wider panel of biological targets to uncover new therapeutic applications.

Integration of Cheminformatics and Artificial Intelligence in the Discovery of Novel Indolinyl-Thiazole Analogues

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery of novel indolinyl-thiazole analogues. pharmafeatures.commdpi.com These technologies can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and optimize their structures with unprecedented speed and efficiency. nih.govresearchgate.net

Machine learning (ML), a subset of AI, is particularly impactful. mdpi.com ML models can be trained on large datasets of chemical structures and their associated biological activities to develop predictive QSAR models. nih.goveurekaselect.comresearchgate.net These models can then be used to screen virtual libraries containing thousands or even millions of hypothetical indolinyl-thiazole analogues to identify those with the highest probability of being active against a specific biological target. dntb.gov.uanih.gov

Key applications of AI and cheminformatics in this context include:

Virtual Screening: AI-driven virtual screening can rapidly filter large compound databases to identify potential hits, significantly reducing the time and cost associated with experimental screening. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. pharmafeatures.com These models can be tailored to generate novel indolinyl-thiazole structures that are optimized for potency, selectivity, and drug-like properties.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This allows researchers to prioritize candidates with favorable pharmacokinetic profiles and a lower risk of failure in later developmental stages.

Molecular Fingerprints: These are digital representations of chemical structures that allow AI models to process and compare molecules efficiently. pharmafeatures.com They are fundamental to tasks like similarity searching, clustering, and building predictive models. pharmafeatures.com

The synergy between AI, cheminformatics, and traditional medicinal chemistry promises to accelerate the exploration of the chemical space around the this compound scaffold, leading to the faster discovery of the next generation of therapeutic agents. pharmafeatures.comnih.gov

Q & A

Q. What spectroscopic methods are recommended for confirming the structural integrity of 4-(Indolin-5-yl)-2-methylthiazole derivatives?

To confirm the structure of synthesized derivatives, researchers should employ a combination of infrared spectroscopy (IR) to identify functional groups (e.g., C=N, C-S stretches in thiazole rings) and nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve aromatic protons, methyl groups, and indoline/thiazole connectivity. Elemental analysis (CHNS) is critical for validating purity by comparing experimental and calculated percentages of C, H, N, and S . For example, discrepancies >0.4% in elemental composition may indicate impurities or incomplete reactions.

Q. How are reaction conditions optimized for synthesizing thiazole-indoline hybrids?

Optimization involves systematic variation of solvents (e.g., DMF for polar intermediates, toluene for cyclization), catalysts (e.g., CuI for click chemistry in triazole formation), and temperature (reflux vs. room temperature). For instance, highlights the use of acetic acid under reflux to facilitate cyclocondensation reactions, achieving yields >85% in thiazole-triazole hybrids. Parallel monitoring via TLC or HPLC is advised to track reaction progress .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound derivatives?

Molecular docking protocols (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between thiazole-indoline hybrids and biological targets. For example, describes docking poses where the thiazole ring occupies hydrophobic pockets, while the indoline moiety forms hydrogen bonds with active-site residues. Researchers should validate predictions with MD simulations (100 ns trajectories) and compare binding scores (ΔG) to known inhibitors to prioritize compounds for in vitro assays .

Q. What strategies resolve contradictions between experimental and theoretical elemental analysis data?

Discrepancies in CHNS data often arise from incomplete purification or hygroscopic intermediates. A multi-step approach is recommended:

- Repurification : Recrystallize using DMF/acetic acid mixtures to remove unreacted starting materials.

- Cross-validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Moisture control : Dry samples under vacuum (24–48 hrs) before analysis to eliminate adsorbed water .

Q. What methodologies are used to analyze impurities in thiazole derivative synthesis?

Impurity profiling requires HPLC-PDA (photodiode array detection) with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% TFA). highlights the identification of byproducts like uncyclized intermediates (e.g., 2-chloro-N-phenylacetamide) using retention time matching and spiking experiments. For trace impurities (<0.1%), LC-MS/MS in MRM mode provides enhanced sensitivity .

Q. How can structure-activity relationship (SAR) studies be designed for thiazole-indoline hybrids?

SAR studies should systematically modify:

- Substituents on the indoline ring : Introduce electron-withdrawing groups (e.g., -Br, -F) to assess effects on bioavailability.

- Thiazole side chains : Replace methyl with ethyl or vinyl groups (see ) to evaluate steric and electronic impacts.

- Bioisosteric replacements : Substitute thiazole with oxadiazole () to probe ring flexibility. Biological assays (e.g., enzyme inhibition, cytotoxicity) must correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.